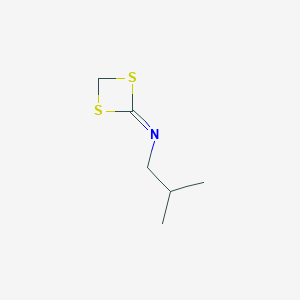
N-(2-Methylpropyl)-1,3-dithietan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)-1,3-dithietan-2-imine: is an organic compound that belongs to the class of dithietanes Dithietanes are four-membered rings containing two sulfur atoms This compound is characterized by the presence of an imine group attached to the dithietane ring, with a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-1,3-dithietan-2-imine typically involves the reaction of 2-methylpropylamine with a dithietane precursor. One common method is the cyclization of a suitable dithiocarbamate with an alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfur atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylpropyl)-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the imine group to an amine, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted dithietanes.
Scientific Research Applications
N-(2-Methylpropyl)-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions, due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-1,3-dithietan-2-imine involves its interaction with molecular targets such as enzymes and proteins. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The sulfur atoms in the dithietane ring can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
N-(2-Methylpropyl)-2-phenylacetamide: Another compound with a similar substituent but different core structure.
N-(2-Methylpropyl)acetamide: A simpler amide with similar substituent groups.
Uniqueness: N-(2-Methylpropyl)-1,3-dithietan-2-imine is unique due to its dithietane ring structure, which imparts distinct chemical and physical properties. The presence of two sulfur atoms in a four-membered ring makes it highly reactive and versatile in various chemical reactions, setting it apart from other similar compounds.
Properties
CAS No. |
59754-38-0 |
|---|---|
Molecular Formula |
C6H11NS2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1,3-dithietan-2-imine |
InChI |
InChI=1S/C6H11NS2/c1-5(2)3-7-6-8-4-9-6/h5H,3-4H2,1-2H3 |
InChI Key |
BCNVTDLTHZNZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C1SCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
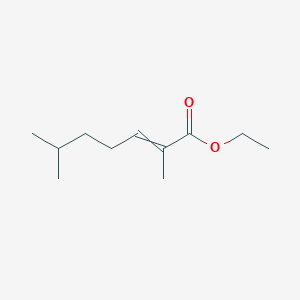
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)

![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)
![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)


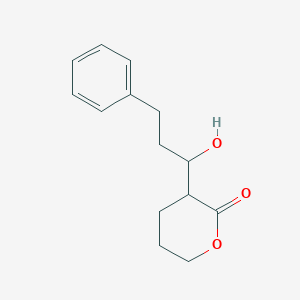
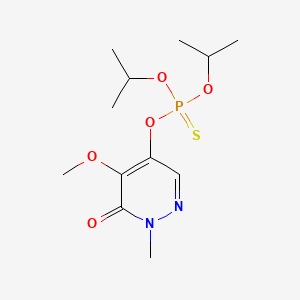

![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
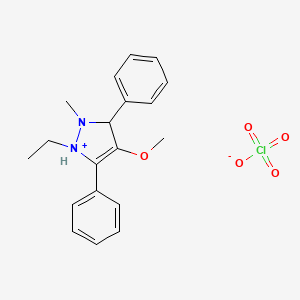
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
